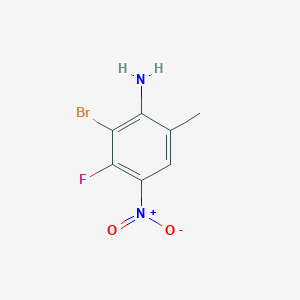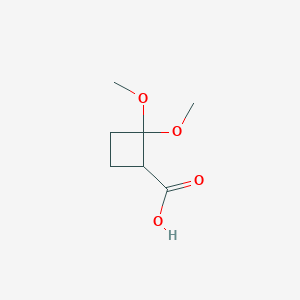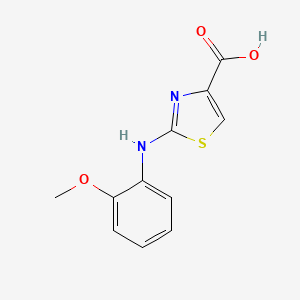
2-Bromo-3-fluoro-6-methyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated nitroaniline derivatives is a topic of interest due to their applications in various fields, including the development of dyes and pharmaceuticals. For instance, the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of an environmentally friendly approach to synthesizing such compounds . This method could potentially be adapted for the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as seen in the structure of a crystalline complex containing 2-methyl-4-nitroaniline . The study of such structures is crucial for understanding the interactions and properties of the molecules. The Schiff-base molecule discussed in paper is another example where the molecular geometry and electronic properties were investigated using both experimental and theoretical methods, which could be relevant for analyzing the structure of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.
Chemical Reactions Analysis
The chemical reactivity of halogenated nitroaniline compounds can be diverse. For example, the synthesis of 2-Bromo-6-Fluorotoluene involves a series of reactions including diazonium salt substitution, reduction, and Schiemann reaction . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation . These reactions highlight the complexity and the steps required to synthesize such molecules, which would be relevant when considering the synthesis of 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitroaniline compounds are influenced by their molecular structure. The Schiff-base molecule discussed in paper had its vibrational frequencies, electronic properties, and polarizability investigated, which are important properties that can also be analyzed for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline. Additionally, the urease inhibitory activity and antioxidant potential of a related Schiff base compound were studied , indicating potential biological activities that could be explored for 2-Bromo-3-fluoro-6-methyl-4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Metabolism and Derivative Formation
- Research has shown that compounds like 2-Bromo-3-fluoro-6-methyl-4-nitroaniline undergo liver microsomal metabolism, resulting in various metabolites, including benzyl alcohols, benzaldehydes, and N-(4'-aminobenzyl)-4-methylanilines. Such studies are significant for understanding the metabolic pathways and potential applications of these compounds (Boeren et al., 1992).
Synthesis of Derivatives
- 2-Bromo-3-fluoro-6-methyl-4-nitroaniline and its derivatives have been explored for their potential in synthesizing other compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, can be synthesized from similar compounds (Qiu et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been used in the design and synthesis of ck2 inhibitors . CK2, also known as Casein Kinase II, is a serine/threonine protein kinase that is involved in cell cycle control, DNA repair, and circadian rhythm regulation.
Mode of Action
The compound’s structure suggests it might undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-6-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRPPOOTRJWOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-6-methyl-4-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)
![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)
![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)
![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)
![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)
![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)



![1-((1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3003447.png)